molecular formula C15H13FN4O2S2 B11349168 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11349168
M. Wt: 364.4 g/mol
InChI Key: WIZGXEDDHVIQIF-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, an oxazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and oxazole rings. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides under acidic conditions. The oxazole ring is often formed via cyclization reactions involving α-haloketones and amides. The final step involves coupling the thiadiazole and oxazole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-chloro-4-methylphenyl)-1,2-oxazole-3-carboxamide
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-fluoro-4-ethylphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the thiadiazole and oxazole rings, along with the ethylsulfanyl and fluoro-methylphenyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H13FN4O2S2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H13FN4O2S2/c1-3-23-15-19-18-14(24-15)17-13(21)11-7-12(22-20-11)9-5-4-8(2)10(16)6-9/h4-7H,3H2,1-2H3,(H,17,18,21)

InChI Key

WIZGXEDDHVIQIF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)F

Origin of Product

United States

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